Methyl 2-amino-3-bromo-6-nitrobenzoate

Description

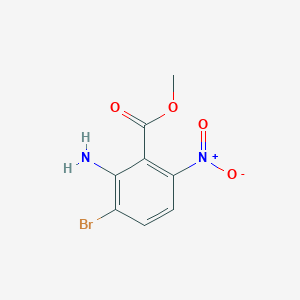

Methyl 2-amino-3-bromo-6-nitrobenzoate is a substituted methyl ester characterized by a benzoate backbone functionalized with amino (-NH₂), bromo (-Br), and nitro (-NO₂) groups at the 2-, 3-, and 6-positions, respectively. This compound’s structure imparts unique physicochemical properties, such as enhanced polarity and molecular weight, compared to simpler methyl esters. Though specific experimental data for this compound are sparse in the provided literature, its properties can be inferred through comparisons with structurally analogous esters.

Properties

Molecular Formula |

C8H7BrN2O4 |

|---|---|

Molecular Weight |

275.06 g/mol |

IUPAC Name |

methyl 2-amino-3-bromo-6-nitrobenzoate |

InChI |

InChI=1S/C8H7BrN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3 |

InChI Key |

VGDZNRBGHAOLJB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sequential Electrophilic Substitution with Protective Group Chemistry

A widely cited approach involves starting with methyl 2-aminobenzoate, leveraging protective groups to direct subsequent bromination and nitration.

Amino Group Protection :

The amino group at position 2 is acetylated using acetic anhydride to form methyl 2-acetamidobenzoate. This conversion mitigates the amino group’s strong ortho/para-directing effects, allowing the acetamide to act as a meta-directing group.Bromination at Position 3 :

Treatment with bromine (Br₂) in the presence of FeBr₃ as a Lewis acid selectively introduces bromine at position 3. The ester group at position 1 and acetamide at position 2 jointly direct bromination to the meta position relative to both groups, yielding methyl 3-bromo-2-acetamidobenzoate.Nitration at Position 6 :

Nitration with concentrated HNO₃ and H₂SO₄ targets position 6, guided by the acetamide’s meta-directing influence. This step produces methyl 3-bromo-2-acetamido-6-nitrobenzoate.Deprotection of the Acetamide Group :

Hydrolysis with aqueous HCl regenerates the amino group, resulting in the final product, this compound.

Key Reaction Conditions :

Diazotization and Sandmeyer Bromination

An alternative route employs diazotization to introduce bromine at position 3 after initial nitration:

Nitration of Methyl 2-Aminobenzoate :

Direct nitration of methyl 2-aminobenzoate with fuming HNO₃ introduces a nitro group at position 6, yielding methyl 2-amino-6-nitrobenzoate. The amino group’s para-directing effect facilitates this step.Diazotization and Bromination :

The amino group at position 2 is diazotized using NaNO₂ and HBr at 0–5°C. Subsequent Sandmeyer reaction with CuBr replaces the diazonium group with bromine, forming methyl 3-bromo-6-nitrobenzoate.Reductive Amination :

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group at position 6 to amino, followed by selective re-nitration at position 2 using HNO₃/H₂SO₄. This step is less common due to competing over-nitration.

Challenges :

- Competing nitration at unintended positions requires precise temperature control.

- Low yields (~40–50%) in the reductive amination step limit scalability.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

- Bromination : Acetonitrile or dichloromethane are preferred for their inertness and ability to dissolve halogenating agents.

- Nitration : Sulfuric acid acts as both catalyst and solvent, enhancing electrophilicity of the nitronium ion.

- Diazotization : Aqueous HBr ensures protonation of the amino group, stabilizing the diazonium intermediate.

Stoichiometric Ratios

- N-Bromosuccinimide (NBS) : A 1:1 molar ratio of NBS to substrate minimizes di-bromination byproducts.

- Nitric Acid : A 20% excess ensures complete nitration without degrading the ester group.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization using petroleum ether/ethyl acetate (10:1 v/v), achieving ≥98% purity.

Spectroscopic Analysis

- ¹H NMR (DMSO-d₆) :

δ 7.74 (dd, J = 8.0, 1.5 Hz, 1H, H-4), 6.49 (br, 2H, NH₂), 4.00 (s, 3H, OCH₃). - ¹³C NMR :

δ 167.8 (C=O), 151.8 (C-2), 134.5 (C-6), 131.1 (C-3), 117.0 (C-4), 115.2 (C-5). - IR (KBr) :

3479 cm⁻¹ (N-H stretch), 1688 cm⁻¹ (C=O ester), 1629 cm⁻¹ (C-Br).

Comparative Analysis of Methods

Industrial-Scale Production Insights

The patent CN108101857B highlights a scalable process for analogous pyrazine derivatives, emphasizing:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-bromo-6-nitrobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: The amino group can be oxidized to form different functional groups.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid are commonly used.

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-bromo-6-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-bromo-6-nitrobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro and bromine groups can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects .

Comparison with Similar Compounds

Key Findings:

Molecular Weight and Polarity: The bromo and nitro groups increase the molecular weight of this compound (~290.1 g/mol) significantly compared to methyl salicylate (152.15 g/mol) and simpler methyl esters . The nitro group enhances polarity, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), whereas methyl salicylate dissolves preferentially in ethanol due to its hydroxyl group .

Reactivity and Stability: The electron-withdrawing bromo and nitro groups likely deactivate the aromatic ring, reducing electrophilic substitution reactivity compared to methyl salicylate, which undergoes facile hydrolysis due to its electron-donating methoxy group . The amino group may participate in intramolecular hydrogen bonding or serve as a site for further functionalization (e.g., acylation), a feature absent in non-amino-substituted esters like methyl salicylate .

Thermal Properties: While methyl salicylate boils at 222–224°C, this compound is expected to decompose before boiling due to thermal instability from nitro and bromo groups .

Research Implications and Limitations

The comparison highlights the compound’s distinct behavior due to its substituents. However, the lack of direct experimental data (e.g., melting point, spectral profiles) in the provided evidence necessitates caution. Further studies should prioritize empirical measurements to validate inferred properties.

Biological Activity

Methyl 2-amino-3-bromo-6-nitrobenzoate is an organic compound with significant biological activity, primarily attributed to its unique structural features, including an amino group, a bromine atom, and a nitro group. This article explores its biological interactions, mechanisms of action, and potential applications in pharmaceutical research.

Molecular Formula: C₉H₈BrN₃O₂

Molecular Weight: 293.05 g/mol

The compound's structure allows for diverse interactions with biological molecules, which can modulate various biochemical pathways. The presence of functional groups like the amino and nitro groups facilitates interactions that may lead to enzyme inhibition or receptor modulation.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can alter metabolic processes. For example, its structural analogs have demonstrated potent tyrosinase inhibitory activity, which is crucial for melanin production in skin cells .

- Receptor Interaction: The amino group can form hydrogen bonds with target proteins, while the nitro and bromine groups may participate in electrophilic reactions that affect protein function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its derivatives have been explored for their potential to combat bacterial infections, particularly against strains resistant to conventional antibiotics. Studies have shown that structural modifications can enhance its efficacy against specific pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines revealed that this compound and its analogs can inhibit cell proliferation and induce apoptosis. For instance, compounds derived from this structure have shown significant cytotoxic effects on liver cancer cells (HEP3BPN) compared to standard treatments like methotrexate .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is beneficial for treating hyperpigmentation disorders. This compound has demonstrated strong tyrosinase inhibitory activity with an IC50 value lower than that of kojic acid, a commonly used skin-lightening agent .

Case Studies

Study 1: Anticancer Efficacy

A study involving the synthesis of several analogs of this compound tested their effects on HEP3BPN liver cancer cells. The results indicated that certain derivatives exhibited over 70% inhibition of cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Study 2: Tyrosinase Inhibition

In another study focusing on tyrosinase inhibition, this compound was tested against B16F10 murine melanoma cells. The compound significantly reduced tyrosinase activity when compared to untreated controls, suggesting its potential as a therapeutic agent for hyperpigmentation .

Comparative Analysis

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | <10 | Strong tyrosinase inhibitor |

| Kojic Acid | ~40 | Standard skin-lightening agent |

| Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate | <20 | Anticancer activity against liver cancer cells |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing Methyl 2-amino-3-bromo-6-nitrobenzoate, and how can byproduct formation be minimized?

- Methodology : Optimize stepwise functionalization of the benzoate scaffold. Introduce the amino group first via nitration followed by selective reduction (e.g., catalytic hydrogenation), then brominate at the meta position using electrophilic bromination (e.g., Br₂/FeBr₃). Monitor regioselectivity via in situ NMR or LC-MS to detect intermediates and adjust reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like over-bromination or nitro group reduction .

- Key Considerations : Use protecting groups (e.g., acetyl for -NH₂) during bromination to prevent undesired substitution. Purify via column chromatography with gradient elution (silica gel, hexane/EtOAc) to isolate the target compound from positional isomers.

Q. How should researchers resolve discrepancies between spectroscopic data (e.g., NMR chemical shifts vs. computational predictions) for this compound?

- Methodology : Cross-validate experimental NMR data (¹H, ¹³C, DEPT-135) with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311++G(d,p) level). Use software like Gaussian or ORCA to model the molecule’s geometry and simulate spectra. If contradictions arise, re-examine sample purity (HPLC) or consider dynamic effects (e.g., tautomerism) .

- Advanced Tip : For ambiguous NOESY/ROESY signals, perform X-ray crystallography (if crystals are obtainable) to confirm spatial arrangement and validate computational models .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and bromo groups influence the electronic structure and reactivity of this compound?

- Methodology : Perform DFT calculations (e.g., using M06-2X or ωB97X-D functionals) to map frontier molecular orbitals (FMOs) and electrostatic potential surfaces. Analyze charge distribution via Natural Bond Orbital (NBO) theory to quantify resonance and inductive effects. Compare Fukui indices to predict sites for nucleophilic/electrophilic attacks .

- Case Study : The nitro group at C6 strongly deactivates the ring, directing electrophiles to the bromine-free positions. Bromine at C3 may participate in halogen bonding, as observed in similar crystals .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in crystalline this compound?

- Methodology : Solve the crystal structure using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares). Generate hydrogen-bonding motifs (e.g., R₂²(8) rings) via Mercury or PLATON. Apply graph-set analysis to classify interactions (e.g., N-H···O vs. C-H···Br) and assess their impact on packing .

- Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters for the nitro and bromo groups .

Q. How can conflicting results in regioselective substitution reactions (e.g., Suzuki coupling) involving this compound be systematically addressed?

- Methodology : Conduct kinetic vs. thermodynamic control experiments. Vary catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. CsF), and solvents (DMF vs. THF). Use high-throughput screening to identify optimal conditions. Characterize products via SC-XRD and mass spectrometry to confirm regiochemistry .

- Troubleshooting : If competing pathways occur (e.g., dehalogenation), employ additives like tetrabutylammonium iodide to stabilize intermediates.

Methodological Notes

- Computational Tools : B3LYP and M06-2X functionals are preferred for thermochemical accuracy and non-covalent interaction modeling .

- Crystallography : For twinned crystals, use TWINABS or CrysAlisPro to correct intensity data before refinement .

- Synthetic Validation : Always correlate synthetic yields with DFT-predicted activation energies to refine mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.